molecular formula C15H14FNO4 B12590737 1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene CAS No. 647858-21-7

1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene

Cat. No.: B12590737
CAS No.: 647858-21-7
M. Wt: 291.27 g/mol
InChI Key: NKDCXROSSAMFHA-UHFFFAOYSA-N
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Description

1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene is an organic compound with the molecular formula C13H12FNO4 It is characterized by the presence of a benzyloxy group, a fluoro group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzyloxy Group: The initial step involves the reaction of benzyl alcohol with ethylene oxide to form 2-(benzyloxy)ethanol.

    Introduction of the Fluoro Group:

    Nitration: The final step involves the nitration of the benzene ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The benzyloxy group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-[2-(Benzyloxy)ethoxy]-2-methoxy-4-nitrobenzene.

    Reduction: The major product is 1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-aminobenzene.

    Oxidation: The major product is 1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-carboxybenzene.

Scientific Research Applications

1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro group can enhance the compound’s stability and binding affinity to target proteins. The benzyloxy group can facilitate the compound’s solubility and transport within biological systems.

Comparison with Similar Compounds

1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene can be compared with similar compounds such as:

    1-Benzyloxy-2-fluoro-4-nitrobenzene: Similar structure but lacks the ethoxy group.

    4-Chloro-2-fluoro-1-nitrobenzene: Similar structure but has a chloro group instead of a benzyloxy group.

    Methyl 3-fluoro-4-nitrobenzenecarboxylate: Similar structure but has a carboxylate group instead of a benzyloxy group.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties that are valuable in various applications.

Properties

CAS No.

647858-21-7

Molecular Formula

C15H14FNO4

Molecular Weight

291.27 g/mol

IUPAC Name

2-fluoro-4-nitro-1-(2-phenylmethoxyethoxy)benzene

InChI

InChI=1S/C15H14FNO4/c16-14-10-13(17(18)19)6-7-15(14)21-9-8-20-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2

InChI Key

NKDCXROSSAMFHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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